Inhibitory Activity Against Purine Nucleoside Phosphorylase (PNP) Compared to Its 9H Analog
Methyl 9-methyl-9H-purine-6-carboxylate demonstrates measurable inhibitory activity against human erythrocyte purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism. Its IC50 of 1.33 µM [1] stands in stark contrast to its 9H analog, 9-deazaguanine (3), which shows no measurable inhibition of PNP [2]. This difference highlights the critical role of the N9-methyl group in conferring activity against this target.
| Evidence Dimension | PNP Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 µM (1330 nM) |
| Comparator Or Baseline | 9-deazaguanine (3) |
| Quantified Difference | > 750-fold difference (based on comparator showing no inhibition) |
| Conditions | Enzymatic assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]; comparator data from a separate study on PNP inhibitors [2] |
Why This Matters
This data directly validates the importance of the N9-methyl substitution for achieving PNP inhibitory activity, making this compound a valuable starting point for PNP-targeted drug discovery efforts.
- [1] BindingDB. BDBM50404028 CHEMBL2021376. Affinity data for Purine nucleoside phosphorylase. IC50: 1.33E+3 nM. View Source
- [2] Montgomery JA, Clayton SD, Thomas HJ, et al. Purine Nucleoside Phosphorylase Inhibitors. J. Med. Chem. 1993, 36, 1, 55-62. View Source
